REACTION_CXSMILES
|
[Na+].[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([C:14](O)=O)=[C:7]([NH:9][CH2:10]C([O-])=O)[CH:8]=1.[C:17]([O-:20])(=[O:19])[CH3:18].[Na+].C(=O)=O.C(O[C:29](=[O:31])[CH3:30])(=O)C>>[CH3:30][C:29]([N:9]1[C:7]2[CH:8]=[C:3]([Cl:2])[CH:4]=[CH:5][C:6]=2[C:14]([O:19][C:17]([CH3:18])=[O:20])=[CH:10]1)=[O:31] |f:0.1,2.3|
|
Name
|
5-chloro-2-carboxyphenylglycine sodium salt
|
Quantity
|
335 g
|
Type
|
reactant
|
Smiles
|
[Na+].ClC=1C=CC(=C(C1)NCC(=O)[O-])C(=O)O
|
Name
|
|
Quantity
|
421 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5 liter, 3-neck flask equipped with mechanical stirring
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
The next day the product is recovered by filtration
|
Type
|
ADDITION
|
Details
|
mixed with 2 liters water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This crude material, when dry
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in the minimum of hot ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to crystallize overnight at 0° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
WASH
|
Details
|
washing with a little cold hexane
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |